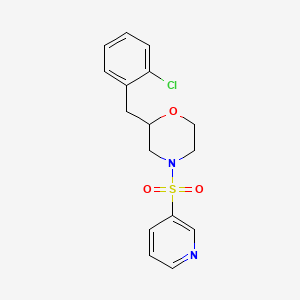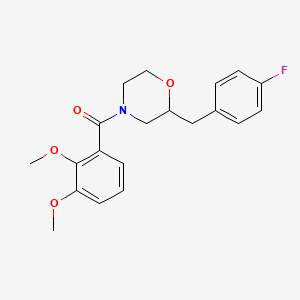![molecular formula C16H19N3O3 B6116022 4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PAPP, and it has been found to have a variety of biochemical and physiological effects that make it an interesting target for further investigation. In
作用机制
The mechanism of action of PAPP is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the process of angiogenesis. PAPP has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
PAPP has been found to have a variety of biochemical and physiological effects. In addition to its effects on angiogenesis and bone growth, PAPP has also been found to have anti-inflammatory properties and could be used in the development of new treatments for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using PAPP in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need large quantities of the compound for their experiments.
One limitation of using PAPP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
未来方向
There are many potential future directions for research on PAPP. One area of interest is in the development of new treatments for cancer and other diseases that involve angiogenesis. Another area of interest is in the development of new treatments for osteoporosis and other bone-related diseases.
Other potential future directions for research on PAPP include the study of its anti-inflammatory properties and its potential use in the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PAPP and its safety and efficacy in humans.
合成方法
PAPP is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of 3-phenylpropanoic acid, which is then reacted with hydrazine to form 3-phenylhydrazine. This compound is then reacted with 1,4-butandiol to form 4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
科学研究应用
PAPP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of angiogenesis, which is the process by which new blood vessels are formed. PAPP has been found to inhibit angiogenesis, which could have important implications for the treatment of cancer and other diseases.
Another area of interest is in the study of bone growth and development. PAPP has been found to stimulate bone growth and could be used in the development of new treatments for osteoporosis and other bone-related diseases.
属性
IUPAC Name |
4-[4-(3-phenylpropanoylamino)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(9-8-13-5-2-1-3-6-13)18-14-11-17-19(12-14)10-4-7-16(21)22/h1-3,5-6,11-12H,4,7-10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHIRZKUZYZOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6115949.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6115958.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6115966.png)
![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)
![N-cyclohexyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6115987.png)
![1-benzyl-2-methyl-8-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B6115995.png)

![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)
![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)
![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)